BI-671800

概要

説明

BI-671800は、Th2細胞上のケモアトラクタント受容体相同分子(DP2 / CRTH2)の非常に特異的で強力なアンタゴニストです。 この化合物は、プロスタグランジンD2(PGD2)のCRTH2受容体への結合を阻害することにより、気道炎症と気管支収縮を軽減することにより、制御されていない喘息の治療に可能性を示しています .

科学的研究の応用

Efficacy in Asthma Patients

Several clinical trials have evaluated the efficacy of BI-671800 in patients with asthma:

- Trial 1 : In a study involving symptomatic controller-naïve asthma patients, this compound was administered at doses of 50 mg, 200 mg, and 400 mg twice daily. Results showed improvements in FEV1 compared to placebo:

- Trial 2 : In patients already on inhaled corticosteroids (ICS), this compound at 400 mg twice daily was compared with montelukast (10 mg once daily). The findings indicated:

Safety and Tolerability

Across multiple studies, this compound demonstrated a favorable safety profile with no significant differences in adverse events compared to placebo groups. Notably:

- Serious adverse events were rare and not linked to the drug.

- Some patients experienced mild elevations in hepatic transaminases, but these were not clinically significant .

Comparative Efficacy

A comparison of this compound with other treatments highlights its potential role as an adjunct therapy:

| Treatment | Improvement in FEV1 (%) | Statistical Significance |

|---|---|---|

| This compound (50 mg) | 3.08 | p = 0.0311 |

| This compound (200 mg) | 3.59 | p = 0.0126 |

| This compound (400 mg) | 3.98 | p = 0.0078 |

| Fluticasone Propionate | 8.62 | p < 0.0001 |

| Montelukast | 2.37 | Not significant |

Case Study: Efficacy in High Eosinophil Counts

In a subset of patients with higher blood eosinophil counts (>350 cells/mm³), this compound exhibited greater efficacy, suggesting that this compound may be particularly beneficial for patients with specific inflammatory profiles .

Ongoing Research Directions

Research continues to explore the full potential of this compound beyond asthma, including its applications in other allergic conditions such as allergic rhinitis. Future studies aim to better understand its pharmacodynamics and long-term safety profile.

作用機序

BI-671800は、プロスタグランジンD2の受容体であるCRTH2受容体を拮抗することにより効果を発揮します。プロスタグランジンD2のCRTH2への結合を阻害することにより、this compoundは、好塩基球やTh2リンパ球などの炎症性細胞の動員と活性化を減らします。 これにより、炎症性サイトカインやケモカインの産生が減少し、最終的に気道炎症と過敏性を軽減します .

類似の化合物との比較

This compoundは、CRTH2アンタゴニストとしての高い特異性と効力でユニークです。同様の化合物には以下が含まれます。

ラマトロバン: アレルギー性鼻炎の治療に使用される別のCRTH2アンタゴニスト。

OC000459: 喘息やその他の炎症性疾患の治療における可能性について研究されているCRTH2アンタゴニスト。

AZD1981: 喘息と慢性閉塞性肺疾患への影響について調査されているCRTH2アンタゴニスト。

これらの化合物と比較して、this compoundは、前臨床および臨床試験で優れた有効性を示しており、さらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

BI-671800 interacts with the DP2/CRTH2 receptor, a prostaglandin D2 receptor . The IC50 values for PGD2 binding to human CRTH2 and murine CRTH2 are 4.5 nM and 3.7 nM, respectively . This interaction plays a pivotal role in the pathogenesis of allergic airway inflammation .

Cellular Effects

This compound influences cell function by reducing airway inflammatory cells, IL -4, -5, -13 production, serum IgE and airway hyper reactivity . This is achieved through its antagonistic action on the DP2/CRTH2 receptor .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the DP2/CRTH2 receptor, thereby inhibiting the action of prostaglandin D2 . This leads to a reduction in bronchoconstriction and allergic airway inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been well tolerated at total daily doses of 400 mg for 4 weeks

Metabolic Pathways

Given its interaction with the DP2/CRTH2 receptor, it may influence the prostaglandin D2 pathway .

Subcellular Localization

Given its role as a receptor antagonist, it is likely to be localized at the cell membrane where it interacts with the DP2/CRTH2 receptor .

準備方法

BI-671800の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます工業生産方法には、収率と純度を最大化するように、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれる場合があります .

化学反応の分析

BI-671800は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この反応には、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、酸素の添加または水素の除去が含まれます。

還元: この反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、水素の添加または酸素の除去が含まれます。

置換: この反応には、ハロゲンや求核試薬などの試薬を使用して、ある官能基を別の官能基に置き換えることが含まれます。

これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります .

科学研究の応用

化学: 受容体-リガンド相互作用と新しいCRTH2アンタゴニストの開発を研究するためのモデル化合物として役立ちます。

生物学: 免疫細胞シグナル伝達と炎症におけるCRTH2の役割を調査するために使用されます。

医学: 臨床試験では、気道炎症を軽減し、肺機能を改善することにより、喘息やアレルギー性鼻炎の治療における有効性が調査されています

類似化合物との比較

BI-671800 is unique in its high specificity and potency as a CRTH2 antagonist. Similar compounds include:

Ramatroban: Another CRTH2 antagonist used for treating allergic rhinitis.

OC000459: A CRTH2 antagonist studied for its potential in treating asthma and other inflammatory diseases.

AZD1981: A CRTH2 antagonist investigated for its effects on asthma and chronic obstructive pulmonary disease.

Compared to these compounds, this compound has shown superior efficacy in preclinical and clinical studies, making it a promising candidate for further development .

生物活性

BI-671800 is an investigational oral drug classified as a chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist . It has been primarily studied for its efficacy in treating asthma and allergic rhinitis by targeting the prostaglandin D2 receptor, which plays a significant role in the pathogenesis of allergic airway inflammation.

This compound works by antagonizing the CRTH2 receptor, which is involved in the recruitment and activation of inflammatory cells in asthma. By blocking this receptor, this compound aims to reduce eosinophilic inflammation and improve lung function in patients with asthma.

Clinical Trials and Efficacy

Several clinical trials have evaluated the efficacy of this compound in asthma patients, both as a standalone treatment and in conjunction with inhaled corticosteroids (ICS). Below is a summary of key findings from these trials:

| Trial | Dosage | Duration | Primary Endpoint | FEV1 Improvement | Statistical Significance |

|---|---|---|---|---|---|

| Trial 1 | 50 mg, 200 mg, 400 mg (bid) | 6 weeks | Change in FEV1 | 3.08% (50 mg), 3.59% (200 mg), 3.98% (400 mg) | p = 0.0311 (50 mg), p = 0.0126 (200 mg), p = 0.0078 (400 mg) |

| Trial 2 | 400 mg (bid) vs Montelukast | 6 weeks | Change in FEV1 | 3.87% (this compound) vs 2.37% (Montelukast) | p = 0.0050 for this compound |

Detailed Findings from Trials

- Trial 1 : In a study involving asthma patients not on ICS, this compound demonstrated a statistically significant improvement in forced expiratory volume in one second (FEV1) compared to placebo. The greatest improvement was observed at the highest dose of 400 mg, showing a change of approximately 3.98% from baseline (p = 0.0078) .

- Trial 2 : In patients receiving ICS, this compound at a dose of 400 mg twice daily also showed significant improvement in FEV1 compared to placebo, with an increase of 3.87% (p = 0.005). In contrast, montelukast did not achieve statistical significance with an increase of only 2.37% .

Case Studies

A randomized study assessed the addition of this compound to fluticasone propionate therapy over four weeks. Despite being well tolerated, no significant clinical improvement was noted when compared to placebo, suggesting that the doses used may not sufficiently inhibit the CRTH2 receptor .

Safety Profile

Overall, this compound has been reported to be well tolerated across various studies, with no major adverse effects documented during clinical trials . However, its efficacy appears limited at lower doses or when combined with certain therapies.

特性

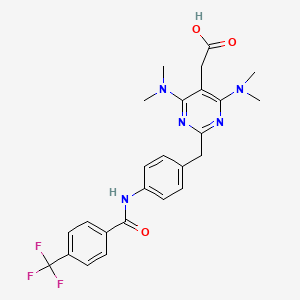

IUPAC Name |

2-[4,6-bis(dimethylamino)-2-[[4-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methyl]pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOSTBFUCNZKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093108-50-9 | |

| Record name | BI-671800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093108509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-671800 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BI-671800 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721F767LHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BI 671800 interact with its target and what are the downstream effects?

A: BI 671800 acts as an antagonist of the prostaglandin D2 receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [, , ]. Prostaglandin D2 (PGD2) is known to stimulate bronchoconstriction and allergic airway inflammation. By blocking CRTH2, BI 671800 is hypothesized to reduce the recruitment and activation of inflammatory cells in the airways, including eosinophils, basophils, and Th2 lymphocytes [, ]. This, in turn, could lead to a decrease in the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, potentially mitigating airway hyperreactivity and inflammation associated with asthma [, ].

Q2: What is the impact of BI 671800 on lung function in individuals with asthma?

A: Studies have investigated the effects of BI 671800 on lung function, particularly in individuals with asthma. Research suggests that BI 671800, when administered to patients with poorly controlled asthma, leads to significant improvements in FEV1 (forced expiratory volume in 1 second), a key measure of lung function [, ]. This improvement was observed both in patients using BI 671800 as an add-on therapy to inhaled corticosteroids and as a sole controller in controller-naive patients [, ].

Q3: Are there any differences in BI 671800's efficacy depending on the time of administration?

A: A study exploring different dosing regimens of BI 671800 revealed no significant differences in its efficacy based on the time of administration []. Whether given as a single morning dose, a single evening dose, or twice daily, the compound did not demonstrate statistically significant improvements in lung function compared to a placebo [].

Q4: What is known about the safety and tolerability of BI 671800?

A: Across multiple studies, BI 671800 demonstrated a favorable safety and tolerability profile at various doses [, , ]. Importantly, no significant imbalances in adverse events, clinically relevant changes in vital signs, or abnormalities in laboratory assessments were observed compared to placebo groups [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。